Flumethasone-17,20 21-Aldehyde

Description

Contextualization within Steroid Chemistry and Aldehyde Biochemistry

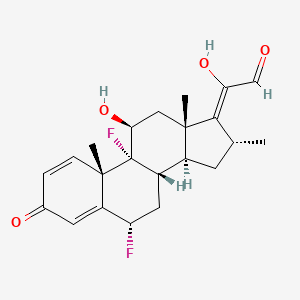

Flumethasone-17,20 21-Aldehyde is structurally classified as a steroidal enol aldehyde. nih.gov Its backbone is the pregnane (B1235032) steroid nucleus, characteristic of corticosteroids, featuring specific modifications that include fluorine atoms at the C6α and C9α positions, a hydroxyl group at C11β, and a methyl group at C16α. daicelpharmastandards.com The defining feature of this compound is the 17(20)-enol-21-aldehyde side chain. google.com This structure arises from the parent compound, Flumethasone (B526066), which possesses a 1,3-dihydroxyacetone (B48652) side chain on its D-ring. nih.gov

The formation of this enol aldehyde is a known process in steroid chemistry, often occurring via an acid-catalyzed β-elimination of water from the side chain, a reaction known as the Mattox rearrangement. nih.gov From a biochemical perspective, the aldehyde group is a highly reactive functional group. In the context of steroid biochemistry, the presence of an aldehyde can significantly influence the molecule's polarity, reactivity, and potential interactions with biological macromolecules. The keto-enol tautomerism, a fundamental concept in organic chemistry, is central to the nature of this compound, with the enol form being a key intermediate. fiveable.me

Significance of this compound as a Research Compound

The primary significance of this compound in a research setting is its role as a reference standard for the identification and quantification of impurities and degradation products of Flumethasone. daicelpharmastandards.comclearsynth.com Regulatory agencies require thorough characterization of any impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. ijariie.com Therefore, having access to pure forms of potential degradation products like this compound is crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which are employed for quality control in the pharmaceutical industry. daicelpharmastandards.comclearsynth.comnih.gov

Its availability allows researchers to:

Develop and validate stability-indicating analytical methods for Flumethasone. clearsynth.com

Identify and quantify this specific impurity in bulk drug substances and finished pharmaceutical products. daicelpharmastandards.com

Study the degradation pathways of Flumethasone under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is predominantly centered on analytical chemistry and drug stability studies. A significant body of work focuses on the detection and characterization of impurities in synthetic corticosteroids. daicelpharmastandards.comijariie.com The synthesis of impurity standards, including enol aldehydes, is a key area of focus to support these analytical efforts. daicelpharmastandards.com

However, several knowledge gaps persist. While it is established as a metabolic intermediate, detailed in-vivo and in-vitro studies elucidating the specific enzymatic pathways leading to the formation of this compound and its subsequent metabolic fate are not extensively reported in publicly available literature. The biological activity, if any, of this specific aldehyde is also an area that warrants further investigation. Understanding the potential pharmacological or toxicological effects of such degradation products is essential for a comprehensive safety assessment of the parent drug.

Future research could, therefore, focus on:

In-depth metabolic profiling of Flumethasone to pinpoint the specific enzymes and cofactors involved in the formation of the enol aldehyde.

Investigation of the biological activity of this compound, including its potential to interact with glucocorticoid or other steroid receptors.

Comparative studies on the rate and extent of its formation from different Flumethasone esters, such as Flumethasone pivalate (B1233124). chemsrc.commedchemexpress.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCUKBHXADCVFA-SUSRVUQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747792 | |

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28400-50-2 | |

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Flumethasone 17,20 21 Aldehyde

Precursor Compounds and Starting Materials in Flumethasone (B526066) Synthesis

The synthesis of flumethasone and its aldehyde intermediate relies on specific precursor compounds and starting materials. These molecules provide the foundational steroid skeleton upon which functional groups are modified to achieve the final product.

Synthetic Intermediate Pathways to Aldehyde Moiety Formation

The formation of the aldehyde moiety at the C-21 position is a critical step. Generally, the synthesis of steroid aldehydes involves the oxidation of a primary alcohol. numberanalytics.com In the context of corticosteroid synthesis, this often involves the selective oxidation of a 21-hydroxy group. The hydroxyl group at C18 can also undergo oxidation to form an aldehyde, a key step in the biosynthesis of aldosterone. clinicalgate.com The reduction of a carboxylic acid or its derivative can also yield an aldehyde, providing another synthetic route.

Role of Flumethasone and its Derivatives as Precursors

Flumethasone itself can serve as a starting material for the synthesis of other derivatives. researchgate.netresearchgate.netmdpi.com For example, it is a key intermediate in the production of fluticasone (B1203827) propionate (B1217596). americanpharmaceuticalreview.com The synthesis often begins with a precursor like 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, which is a common starting point for several glucocorticoids. americanpharmaceuticalreview.com This intermediate undergoes a series of reactions, including fluorination and deprotection, to yield flumethasone. americanpharmaceuticalreview.comhovione.com Flumethasone-17,20 21-Aldehyde is specifically noted as a degradation and metabolic intermediate of Flumethasone. lookchem.com

A general method for preparing flumethasone and its 17-carboxyl-androstene analog involves the fluorination of an intermediate with an electrophilic fluorination agent. hovione.comgoogle.com The resulting flumethasone 21-acetate can then be hydrolyzed to flumethasone. hovione.comgoogle.com

Advanced Synthetic Methodologies for this compound

The synthesis of complex molecules like steroid aldehydes often requires advanced methodologies to control stereochemistry and improve efficiency. These methods range from stereoselective chemical reactions to biocatalytic and green chemistry approaches.

Stereoselective and Asymmetric Synthesis Approaches for Steroid Aldehydes

Achieving the correct stereochemistry is paramount in the synthesis of biologically active steroids. Stereoselective and asymmetric synthesis are crucial for controlling the three-dimensional arrangement of atoms.

Stereoselective Synthesis: Research has demonstrated the stereoselective synthesis of unnatural steroidal C(20R) aldehydes. researchgate.net A key feature of this synthesis is the ionic hydrogenation of C-20 tertiary alcohols, which leads to the formation of the C(20R) unnatural isomer with high stereoselectivity. researchgate.net The addition of pyridyl lithium to 22-aldehyde steroids has also been shown to be highly diastereoselective. tandfonline.comscholarsportal.info

Asymmetric Synthesis: Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Organocatalysis has emerged as a powerful tool for the asymmetric formation of steroids, allowing for the construction of optically active steroids in a highly stereoselective manner. au.dk The allylation of aldehydes, a fundamental transformation, can be achieved with excellent enantioselectivity using a Cr/photoredox dual catalytic approach. chemrxiv.org This method has been applied to the late-stage functionalization of steroid derivatives. chemrxiv.org

Table 1: Interactive Data on Stereoselective and Asymmetric Synthesis Approaches

| Approach | Key Features | Application Example | Reference(s) |

|---|---|---|---|

| Ionic Hydrogenation | Leads to the formation of the C(20R) unnatural isomer with complete stereoselectivity. | Synthesis of unnatural steroidal C(20R) aldehydes. | researchgate.net |

| Pyridyl Lithium Addition | Affords the 22α, 22S hydroxy configuration with high diastereoselectivity (84–90% de). | Synthesis of 22-piperidin-yl-pregnan-5-en-3β,22S-ols from a 22-aldehyde steroid. | tandfonline.comscholarsportal.info |

| Organocatalysis | One-step construction of optically active steroids with high enantiomeric excess (>99% ee). | Synthesis of 14β-steroids, B- and D-homosteroids, and heteroatom-containing steroids. | au.dk |

| Cr/Photoredox Dual Catalysis | Asymmetric allylation of aldehydes with excellent levels of enantioselectivity. | Late-stage functionalization of steroid derivatives. | chemrxiv.org |

Biocatalytic and Enzymatic Synthesis Pathways for Aldehydes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. orientjchem.org

Recent advancements have highlighted the use of enzymes for various steroid modifications, including hydroxylation, reduction, and dehydrogenation. rsc.org The production of aldehydes through biocatalysis presents unique challenges due to their reactivity and toxicity to microorganisms. nih.gov However, metabolic engineering and the use of specific enzymes have enabled the synthesis of various aldehydes. nih.gov

Enzymatic Pathways: Steroidogenic enzymes, such as cytochrome P450s and hydroxysteroid dehydrogenases, are crucial in the biosynthesis of steroid hormones from cholesterol. oup.commdpi.com For instance, CYP11B2 catalyzes the formation of the aldehyde group at C18 to produce aldosterone. clinicalgate.com The identification and engineering of enzymes like aldehyde dehydrogenases are being explored for the production of steroid synthons. researchgate.net

Whole-Cell Biocatalysis: Engineered microorganisms, such as Mycolicibacterium species, are being developed for the green manufacturing of steroids. mdpi.com These whole-cell biocatalysts can be used to produce steroid precursors and intermediates. researchgate.netmdpi.com

Table 2: Interactive Data on Biocatalytic and Enzymatic Synthesis

| Method | Enzyme/Organism | Transformation | Application | Reference(s) |

|---|---|---|---|---|

| Enzymatic Synthesis | Cytochrome P450 (CYP11B2) | Oxidation of C18 hydroxyl to an aldehyde | Biosynthesis of aldosterone | clinicalgate.com |

| Enzymatic Synthesis | Aldehyde Dehydrogenase (msRed) | Role in 4-HBC production | Production of C22 steroid synthons | researchgate.net |

| Whole-Cell Biocatalysis | Engineered Mycolicibacterium neoaurum | Conversion of androst-4-ene-3,17-dione (AD) to 5α-androsta-3,17-dione (5α-AD) | Production of steroid intermediates | mdpi.com |

Novel and Green Chemistry Synthetic Routes for Steroid Derivatives

Green chemistry principles are increasingly being applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.netresearchgate.netbrynmawr.edu This includes the use of heterogeneous catalysis, microwave synthesis, and microbial transformations. researchgate.netbrynmawr.edu

Green Synthetic Protocols: A greener route for the fluorodecarboxylation of steroids has been developed using a XeF2-assisted, non-ozone-depleting reaction as an alternative to bromofluoromethane. americanpharmaceuticalreview.com This methodology was applied to the synthesis of fluticasone propionate from flumethasone. americanpharmaceuticalreview.com

Microwave-Assisted Synthesis: The use of microwave radiation can accelerate reaction rates and increase yields in the synthesis of steroid derivatives, such as pyrazoline steroids, while avoiding the use of hazardous solvents or catalysts. researchgate.net

Novel Reagents and Reactions: A new, efficient method for synthesizing sulfonyl chlorides from thiol and disulfide derivatives using hydrogen peroxide and zirconium tetrachloride has been reported, offering high yields and short reaction times under mild conditions. organic-chemistry.org The Diels-Alder reaction has also been extensively used in the construction of the tetracyclic steroid nucleus. thieme-connect.com

Table 3: Interactive Data on Novel and Green Chemistry Routes

| Approach | Key Features | Example | Reference(s) |

|---|---|---|---|

| Green Fluorodecarboxylation | XeF2-assisted, non-ozone depleting reaction. | Synthesis of fluticasone propionate from flumethasone. | americanpharmaceuticalreview.com |

| Microwave-Assisted Synthesis | Faster reaction rates, increased yields, avoidance of hazardous solvents. | Synthesis of pyrazoline steroid derivatives. | researchgate.net |

| Novel Sulfonyl Chloride Synthesis | Uses H2O2 and ZrCl4, high yields, short reaction times, mild conditions. | Synthesis of sulfonyl chlorides from various thiols. | organic-chemistry.org |

| Diels-Alder Reaction | Versatile for constructing the tetracyclic steroid nucleus. | Various approaches to forming the A, B, or C rings of steroids. | thieme-connect.com |

Derivatization and Structural Modification of this compound for Research Probes

The development of research probes from this compound is crucial for understanding its biological targets and pathways. This involves strategic chemical modifications to introduce reporter groups or reactive moieties without significantly altering its core pharmacophore, thus preserving its biological activity.

Chemical Modifications to Enhance Research Utility

The chemical architecture of this compound offers several handles for derivatization. The primary sites for modification are the aldehyde group at C-21 and the hydroxyl groups. These modifications can be tailored to introduce functionalities that facilitate its use as a research probe.

One common strategy involves the derivatization of the aldehyde group. Aldehydes are known to react with a variety of reagents to form stable adducts, which can be exploited for attaching reporter molecules. For instance, fluorescent probes can be generated by reacting the aldehyde with hydrazine (B178648) derivatives. Dansyl hydrazine is a classic reagent used for the fluorescent labeling of aldehydes and ketones, enabling their detection in various analytical methods. thermofisher.com More advanced fluorescent probes for aldehydes are continuously being developed, offering improved sensitivity and spectral properties. rsc.orgbinghamton.edu

Another approach is the functionalization of the hydroxyl groups. For instance, the synthesis of thiol derivatives of flumethasone has been reported, indicating that the hydroxyl groups can be esterified. researchgate.netresearchgate.netnih.gov This strategy could be adapted to introduce a variety of functional groups to this compound, thereby creating a library of probes for different applications.

The C-17 side chain of corticosteroids is also a target for modification to create novel derivatives. researchgate.netresearchgate.net While direct modification of the 17,20-enol-21-aldehyde might be complex, knowledge of the reactivity of this side chain in related corticosteroids can inform strategies for creating functionalized analogues. For example, the cleavage of the dihydroxyacetone side chain in corticosteroids to yield 17-ketosteroids is a known transformation that could be adapted for specific research purposes. researchgate.net

Below is a table summarizing potential chemical modifications of this compound and their research applications.

| Modification Site | Reagent/Method | Functional Group Introduced | Research Utility | Relevant Analogy |

| C-21 Aldehyde | Fluorescent Hydrazines (e.g., Dansyl Hydrazine) | Fluorescent Tag | Fluorescent labeling for imaging and quantification | Derivatization of aldehydes for chromatographic analysis thermofisher.com |

| C-21 Aldehyde | Hydroxylamine Derivatives | Oxime | Ligation chemistry for bioconjugation | Synthesis of steroid tracers via oxime ligation cardiosomatics.ruuef.fi |

| C-11 and/or C-20 Hydroxyl | Acylating agents with reporter groups | Ester with reporter | Attachment of biotin, spin labels, or other tags | Synthesis of thiol derivatives of flumethasone researchgate.netresearchgate.netnih.gov |

| C-17 Side Chain | Oxidative cleavage | Carboxylic acid | Further derivatization handle | Cleavage of the C-17 side chain in corticosteroids researchgate.net |

Synthesis of Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is essential for mechanistic studies, particularly for tracing its metabolic pathways and quantifying its presence in biological samples using mass spectrometry. nih.gov

Deuterium (B1214612) Labeling: A common approach is the introduction of deuterium atoms into the molecule. For instance, Flumethasone-d3 has been synthesized and is used in pharmacokinetic studies. musechem.comsmolecule.com Similar strategies could be employed to synthesize deuterated this compound. This can be achieved by using deuterated reagents in the synthesis of the precursor molecules. These labeled compounds serve as ideal internal standards for quantitative mass spectrometry, allowing for accurate differentiation from their unlabeled counterparts in biological matrices. musechem.com

Carbon-13 Labeling: The synthesis of 13C-labeled steroids is a well-established field, driven by the need for stable isotope dilution analysis. thieme-connect.com These methods often involve the partial synthesis starting from commercially available steroids and introducing 13C atoms at specific positions. thieme-connect.com While a specific synthesis for 13C-labeled this compound is not explicitly detailed in the literature, the general principles of steroid labeling can be applied. For example, introducing 13C atoms into the side chain at C-17 is a feasible strategy. thieme-connect.com

Radiolabeling: For highly sensitive detection in biological systems, radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be employed. The synthesis of radiolabeled corticosteroid analogues has been described for various applications, including receptor binding assays and metabolic studies. nih.govoup.com Photoaffinity labeling reagents, such as 21-diazo derivatives of corticosteroids, have also been synthesized with tritium labeling for covalently modifying plasma proteins. pnas.org These approaches could be adapted to produce radiolabeled this compound for in-depth mechanistic investigations.

The following table outlines strategies for the synthesis of labeled this compound analogues.

| Label | Labeling Strategy | Analytical Application | Example Analogy |

| Deuterium (²H) | Use of deuterated precursors in synthesis | Mass Spectrometry (Internal Standard) | Synthesis of Flumethasone-d3 musechem.comsmolecule.com |

| Carbon-13 (¹³C) | Introduction of ¹³C-labeled synthons | Mass Spectrometry (Stable Isotope Dilution Analysis) | General methods for ¹³C-labeled steroid synthesis thieme-connect.com |

| Tritium (³H) | Catalytic tritium exchange or use of ³H-labeled reagents | Radiometric assays, Autoradiography | Synthesis of radiolabeled corticosteroid derivatives nih.govpnas.org |

| Carbon-14 (¹⁴C) | Incorporation of ¹⁴C-labeled building blocks | Metabolic tracing studies | Use of ¹⁴C-progesterone in enzymatic assays oup.com |

Chemical Reactivity and Transformation Mechanisms of Flumethasone 17,20 21 Aldehyde

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group at the C-21 position is a primary site for redox reactions, influencing the compound's metabolic fate and potential for chemical derivatization.

Oxidation:

The oxidation of the aldehyde functionality in corticosteroid metabolism is a critical pathway. In human liver, the oxidation of corticosteroids to 20-hydroxy-21-oic acids is known to proceed through the formation and subsequent oxidation of 20-hydroxy-21-aldehyde intermediates. nih.govacs.org This enzymatic process is catalyzed by aldehyde dehydrogenases. nih.gov While direct studies on Flumethasone-17,20 21-aldehyde are limited, it is plausible that it undergoes similar enzymatic oxidation in biological systems.

In synthetic chemistry, various oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the sensitive steroid nucleus. Mild oxidizing agents are generally preferred. The Oppenauer oxidation, a method for selectively oxidizing secondary alcohols to ketones, can also be adapted for the oxidation of aldehydes, though side reactions like aldol (B89426) condensation can occur if α-hydrogens are present. wikipedia.orgthermofisher.com

Reduction:

The reduction of the aldehyde group in this compound yields a primary alcohol. A common and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). wikipedia.orgmasterorganicchemistry.com This reagent is highly selective for the reduction of aldehydes and ketones and is widely used in steroid chemistry. wikipedia.orgmasterorganicchemistry.comcdnsciencepub.com The reduction of aldehydes with sodium borohydride proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

The stereoselectivity of the reduction of steroidal ketones can be influenced by the choice of reducing agent and reaction conditions. For instance, the Luche reduction, which employs sodium borohydride in the presence of cerium(III) chloride, can alter the ratio of axial and equatorial alcohol products. nih.govresearchgate.net While this is more commonly studied for ketones, similar stereochemical considerations could apply to the reduction of the C-20 ketone if present, or influence the conformation of the resulting diol from the aldehyde reduction.

Isomerization and Tautomerism Studies, including Keto-Enol Equilibrium

Tautomerism, the interconversion of constitutional isomers, is a key characteristic of carbonyl compounds, including this compound. pressbooks.pub

The most significant tautomeric equilibrium for this compound is the keto-enol tautomerism, involving the interconversion between the aldehyde (keto form) and the corresponding enol. fiveable.memasterorganicchemistry.comperlego.com The keto form is generally more stable for simple aldehydes and ketones. fiveable.me However, the position of the equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the context of this compound, the enol form can be stabilized by the formation of a conjugated system with the C17(20) double bond. The equilibrium can be catalyzed by both acids and bases. pressbooks.pub Acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, while base-catalyzed enolization involves the formation of a resonance-stabilized enolate ion. pressbooks.pub

Reaction Kinetics and Mechanistic Elucidation of Chemical Transformations

Understanding the kinetics and mechanisms of the chemical transformations of this compound is essential for controlling its synthesis and predicting its degradation.

Kinetic studies of the enzymatic oxidation of corticosteroid aldehydes have shown that the reaction often follows a sequential mechanism. nih.gov For example, the oxidation of isocortisol by liver aldehyde dehydrogenases exhibits intersecting initial velocity plots, consistent with a sequential binding of the steroid and NAD+. nih.gov

A key degradation pathway for corticosteroids with a dihydroxyacetone side chain is the Mattox rearrangement, which proceeds via an enol-aldehyde intermediate. nih.govresearchgate.netresearchgate.netnih.gov This acid-catalyzed β-elimination of water from the side chain is a significant transformation. nih.gov A variation of this rearrangement has also been observed under alkaline conditions for the corresponding 17,21-diesters. nih.gov The mechanism of this rearrangement is crucial for understanding the stability of Flumethasone (B526066) and its derivatives.

Stability and Degradation Pathways in Experimental Research Matrices

The stability of this compound is a critical consideration in its handling, storage, and analysis, as well as in formulation development of Flumethasone-containing products. daicelpharmastandards.comnih.gov

Forced degradation studies of Flumethasone and related corticosteroids have identified several potential degradation pathways. researchgate.netinnovareacademics.inmfd.org.mk These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish stability-indicating analytical methods. nih.govamericanpharmaceuticalreview.com

Under acidic conditions, the aforementioned Mattox rearrangement leading to enol-aldehydes is a primary degradation pathway. nih.gov In alkaline conditions, corticosteroids with a 20-keto-21-hydroxyl side chain can undergo autooxidation, yielding a variety of degradation products, including the 21-aldehyde, 17-carboxylic acid, and 17-ketone derivatives. researchgate.net The presence of fluorine atoms in the Flumethasone structure is known to enhance the metabolic stability of the molecule. uu.nlijdvl.comnih.gov

The stability of corticosteroids can also be affected by the formulation matrix. For example, the stability of betamethasone (B1666872) 17-valerate was found to be dependent on the pH and composition of nasal irrigation solutions. nih.gov Similarly, the degradation of triamcinolone (B434) acetonide in an ointment formulation was influenced by the presence of trace metals that catalyze oxidation to the 21-aldehyde. researchgate.net These findings highlight the importance of considering the experimental matrix when evaluating the stability of this compound.

Biochemical Interactions and Metabolic Transformations of Flumethasone 17,20 21 Aldehyde in Vitro

Enzymatic Formation and Biotransformation Pathways of Steroid Aldehydes

The formation and subsequent biotransformation of steroid aldehydes are complex processes orchestrated by a variety of enzymes. In humans, approximately one-quarter of the 57 cytochrome P450 (P450, CYP) enzymes are primarily involved in steroid metabolism. mdpi.com While the simple C-hydroxylation reactions are generally understood, the more intricate transformations involving C-C bond scission are still under investigation. mdpi.com

The biotransformation of corticosteroids can be terminated by liver microsomes, often resulting in the excretion of non-metabolized parent compounds. researchgate.net For instance, the synthetic glucocorticoid fluticasone (B1203827) propionate (B1217596) undergoes rapid hepatic biotransformation, with the primary metabolite being a 17β-carboxylic acid derivative. nih.gov This transformation is predominantly mediated by CYP3A enzymes. nih.gov

The enzymatic reduction of steroids is another critical pathway. nih.gov Carboxylic acid reductases (CARs) and aldehyde oxidoreductases (AORs) are two enzyme families known to reduce acids to aldehydes. nih.gov AORs, for example, catalyze the reduction of a carboxylate to an aldehyde and the reverse reaction across a broad substrate spectrum. nih.gov

Microbial biotransformation also plays a significant role in modifying steroid structures, offering regio- and stereospecific functionalization that can be difficult to achieve through chemical means. researchgate.net

Molecular Interactions with Relevant Biomolecules (e.g., proteins, enzymes)

Aldehydes are inherently reactive compounds capable of interacting with various biomolecules, including proteins. hes-so.ch These interactions can be both non-covalent (hydrophobic) and covalent. hes-so.ch Aldehydes can form covalent bonds with the amine or thiol groups of proteins. hes-so.ch For instance, formaldehyde (B43269) has been shown to crosslink with proteins that have a prolonged interaction with DNA, such as histones, topoisomerases, and polymerases. frontiersin.org This occurs through the formation of a reactive Schiff base from a methylol intermediate. frontiersin.org

The interaction of aldehydes with proteins is influenced by the aldehyde's structure. Studies have shown that for smaller aldehydes like butanal, covalent interactions are more significant, while for larger aldehydes, hydrophobic interactions become increasingly important. hes-so.ch

Flumethasone (B526066), as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). medchemexpress.comdrugbank.com This complex then translocates to the nucleus, where it modulates the expression of various genes. drugbank.com The metabolism of flumethasone can be influenced by other compounds. For example, its metabolism can be decreased when combined with substances like clarithromycin, clozapine, or conivaptan. drugbank.com Conversely, its therapeutic efficacy can be diminished when used with aminoglutethimide. drugbank.com

Role as an Intermediate in Model Metabolic Pathways in vitro (e.g., cortisol metabolism)

Steroid aldehydes can act as crucial intermediates in metabolic pathways. In the metabolism of cortisol, a 17-deoxylation pathway has been identified, leading to the formation of 17-deoxy metabolites. researchgate.net Corticosteroid-21-aldehydes can be reduced at the C-20 position by 20β-hydroxysteroid dehydrogenase. nih.gov Kinetic studies have shown that cortisol and cortisol-21-aldehyde are reduced at the same enzymatic site. nih.gov

The metabolism of flumethasone itself can be influenced by various factors. For instance, its metabolism can be decreased by fluconazole. drugbank.com In some in vitro models, the biotransformation of flumethasone is promoted by liver microsomes. researchgate.net

The table below summarizes key research findings related to the biochemical interactions and metabolic transformations of steroid aldehydes.

| Compound | Interacting Biomolecule/Enzyme | Type of Interaction/Transformation | Key Findings | Citations |

| Fluticasone Propionate | Cytochrome P450 3A4 (CYP3A4) | Biotransformation | Metabolized to a 17β-carboxylic acid derivative. | nih.gov |

| Cortisol | 20β-hydroxysteroid dehydrogenase | Enzymatic Reduction | Reduced at the same site as cortisol-21-aldehyde. | nih.gov |

| Cortisol-21-aldehyde | 20β-hydroxysteroid dehydrogenase | Enzymatic Reduction | Reduced at the C-20 position. | nih.gov |

| Aldehydes (general) | Proteins (amine/thiol groups) | Covalent Interaction | Form Schiff base adducts. | hes-so.ch |

| Flumethasone | Glucocorticoid Receptor (GR) | Receptor Agonism | Activates GR to modulate gene expression. | medchemexpress.comdrugbank.com |

| Flumethasone | Aminoglutethimide | Drug Interaction | Decreased therapeutic efficacy of flumethasone. | drugbank.com |

| Flumethasone | Fluconazole | Drug Interaction | Decreased metabolism of flumethasone. | drugbank.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Flumethasone 17,20 21 Aldehyde

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for separating and quantifying Flumethasone-17,20 21-Aldehyde from related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of corticosteroids and their derivatives. mdpi.comresearchgate.net For this compound, developing and validating a robust HPLC method is critical for purity assessment and quantification. clearsynth.com

A typical HPLC method involves a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Gradient elution is often employed to achieve optimal separation of the main compound from its impurities. ajol.info Detection is commonly performed using a UV detector, as corticosteroids exhibit characteristic absorbance in the UV range. researchgate.netjrespharm.com For instance, a study on the simultaneous determination of flumethasone (B526066) pivalate (B1233124) and a related substance, flumethasone, utilized a UV detection wavelength of 235 nm. akjournals.com

Method validation, following ICH guidelines, is essential to ensure the reliability of the analytical procedure. ajol.infoakjournals.com This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The linearity of an HPLC method for flumethasone has been demonstrated over a concentration range of 2-35 mg/mL. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Condition |

| Column | ODS C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) researchgate.netakjournals.com |

| Flow Rate | 1.0 mL/min researchgate.netakjournals.com |

| Detection | UV at 235 nm researchgate.netakjournals.com |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) Applications in Steroid Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the comprehensive analysis of steroids, often termed steroidomics. nih.govmdpi.com While HPLC is more common for routine analysis of non-volatile compounds like corticosteroids, GC-MS offers high resolving power and is excellent for identifying and quantifying a wide range of steroid metabolites. researchgate.netacs.org

For GC analysis of corticosteroids, derivatization is a necessary step to increase the volatility and thermal stability of the analytes. acs.orgnih.govnagoya-u.ac.jp Silylation is a common derivatization technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The use of capillary columns with low-bleed stationary phases, such as Rxi-1ms, is crucial for achieving good separation and reducing background interference. restek.com

GC-MS provides detailed structural information from the mass spectra, which aids in the unequivocal identification of compounds. nih.gov This technique is particularly valuable for metabolic profiling and inborn error of metabolism studies. mdpi.com

Table 2: Typical GC-MS Conditions for Steroid Analysis

| Parameter | Condition |

| Column | Rxi-1ms (30 m x 0.25 mm, 0.25 µm film) restek.com |

| Carrier Gas | Helium |

| Injection Mode | Splitless acs.org |

| Temperature Program | Initial 120°C, ramped to 300°C acs.org |

| Derivatization | Silylation (e.g., MSTFA) mdpi.com |

| Detector | Mass Spectrometer |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq

For a complex steroid derivative like this compound, 2D NMR techniques such as COSY, HSQC, and HMBC are often necessary to assign all the proton and carbon signals unambiguously. veeprho.com The chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial relationships. For instance, in related fluorinated corticosteroids, characteristic signals for protons on the A-ring can be observed in specific regions of the ¹H NMR spectrum. diva-portal.org The presence of fluorine atoms would also be evident in ¹⁹F NMR spectra. diva-portal.orgnih.gov

Table 3: Expected NMR Data for Flumethasone Derivatives

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0.5 - 7.5 | Proton environment, multiplicity, and coupling |

| ¹³C | 10 - 220 | Carbon skeleton and functional groups |

| ¹⁹F | -100 to -200 | Presence and environment of fluorine atoms diva-portal.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketone and aldehyde, and the carbon-carbon double bonds (C=C) of the steroid ring system. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. Corticosteroids with the typical Δ¹,Δ⁴-3-keto structure exhibit strong UV absorption around 240 nm. jrespharm.com A simple and economical visible spectroscopic method for the determination of corticosteroids involves their oxidation by iron(III) and subsequent complexation, with maximum absorbance measured at 780 nm. jddtonline.inforesearchgate.netjddtonline.info

Table 4: Key Spectroscopic Data for Flumethasone-related Compounds

| Technique | Feature | Wavelength/Wavenumber |

| UV-Vis | λmax for Δ¹,Δ⁴-3-keto steroid | ~240 nm jrespharm.com |

| IR | C=O stretching (ketone) | ~1700-1725 cm⁻¹ |

| IR | C=O stretching (aldehyde) | ~1720-1740 cm⁻¹ |

| IR | O-H stretching (hydroxyl) | ~3200-3600 cm⁻¹ |

| IR | C=C stretching (alkene) | ~1600-1680 cm⁻¹ |

Advanced Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for both the quantification and structural characterization of steroids. sciex.comnih.gov

For this compound, LC-MS/MS would be the method of choice. This technique allows for the selection of a specific precursor ion (the molecular ion of the compound) and its fragmentation to produce characteristic product ions. nih.gov This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantitative analysis, even in complex matrices. nih.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. sciex.com This is invaluable for confirming the identity of the compound and for characterizing unknown impurities. Advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide detailed structural information to differentiate between isomers. sciex.com

Table 5: Mass Spectrometry Data for Flumethasone

| Parameter | Value |

| Molecular Formula | C₂₂H₂₈F₂O₅ nih.gov |

| Molecular Weight | 410.5 g/mol nih.gov |

| Ionization Mode | ESI (Positive) nih.gov |

| Precursor Ion [M+H]⁺ | m/z 411.1978 nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of corticosteroids due to its soft ionization process, which typically preserves the molecular ion. science.gov For this compound, analysis would likely be performed in positive ionization mode, yielding a protonated molecule, [M+H]⁺. Given that the parent compound, Flumethasone, has a molecular formula of C₂₂H₂₈F₂O₅ and a molecular weight of approximately 410.19 Da, the corresponding aldehyde (C₂₂H₂₆F₂O₅) would have an expected monoisotopic mass of around 408.17 Da. nih.gov Therefore, the precursor ion observed in ESI-MS would be at an m/z of approximately 409.18.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation by inducing fragmentation of the selected precursor ion. science.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) would likely lead to characteristic neutral losses, such as the loss of water (H₂O) and carbon monoxide (CO) molecules from the steroid backbone. Fragmentation patterns of related corticosteroids often involve cleavages around the D-ring and the side chain. natureblink.com

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Ion Description | Predicted m/z | Notes |

| Protonated Molecule [M+H]⁺ | ~409.18 | The precursor ion selected for MS/MS analysis. |

| [M+H - H₂O]⁺ | ~391.17 | Loss of a water molecule. |

| [M+H - 2H₂O]⁺ | ~373.16 | Subsequent loss of a second water molecule. |

| [M+H - CO - H₂O]⁺ | ~363.16 | Loss of carbon monoxide and water. |

This interactive table outlines the expected mass-to-charge ratios for key ions in the MS/MS spectrum.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over nominal mass instruments by providing highly accurate mass measurements, typically to within 5 ppm. tum.de This capability is indispensable for metabolite profiling, where it enables the determination of the elemental composition of an unknown compound. nih.gov In the context of studying Flumethasone metabolism, HRMS can unequivocally differentiate this compound from other potential metabolites that may have the same nominal mass (isobars).

For instance, the ability of HRMS to provide an exact mass allows for the confident identification of metabolites in complex biological matrices. tum.denih.gov This is particularly crucial in non-targeted studies where thousands of compounds are detected simultaneously. tum.de A liquid chromatography-tandem mass spectrometry (LC-MS/MS) profile using HRMS could be developed to reliably diagnose and monitor various steroid-related conditions by simultaneously quantifying multiple steroids from a small sample volume. nih.gov

Table 2: High-Resolution Mass Comparison of Potential Isobaric Species

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₂₂H₂₆F₂O₅ | 408.1748 |

| Hypothetical Isobar 1 | C₂₃H₃₂O₆ | 408.2148 |

| Hypothetical Isobar 2 | C₂₁H₂₄N₄O₄ | 408.1799 |

This interactive table demonstrates how HRMS can distinguish between compounds with the same nominal mass based on their precise elemental composition.

Application of Derivatization Strategies for Enhanced Detection

The analysis of aldehydes by LC-MS can sometimes be challenging due to their potential volatility and lower ionization efficiency compared to other functional groups. mdpi.com Chemical derivatization is a powerful strategy used to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its mass spectrometric response. mdpi.comresearchgate.net

Several reagents are available for the derivatization of the aldehyde group. semanticscholar.org These reagents typically react with the carbonyl moiety to introduce a group that is more easily ionized, such as a permanently charged quaternary ammonium (B1175870) group or a group with high proton affinity. researchgate.netnih.gov This can lead to a significant increase in sensitivity, with detection limits improving by orders of magnitude. researchgate.net

Table 3: Common Derivatization Reagents for Aldehyde Analysis by LC-MS

| Derivatization Reagent | Reaction Principle | Advantage for MS Detection |

| Girard's Reagents (T & P) | Reacts with the carbonyl group to form a hydrazone containing a quaternary ammonium ion. | Introduces a permanent positive charge, enhancing ESI signal intensity. researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable DNP-hydrazone derivative. | Improves chromatographic retention and provides a characteristic structure for MS/MS. semanticscholar.org |

| D-cysteine | Forms a thiazolidine-4-carboxylic acid derivative. | A simple, one-step reaction that can be directly analyzed by LC-MS/MS. nih.gov |

| 4-APEBA | Contains a bromophenethyl group to create a distinct isotopic signature and fragmentation pattern. | Enhances detection and aids in screening for unknown aldehydes. nih.gov |

This interactive table summarizes various derivatization strategies that could be applied to this compound to improve its analytical detection.

Application of Computational Chemistry for Spectroscopic Prediction and Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating molecular properties and reaction pathways, offering insights that can complement experimental data. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be applied to predict spectroscopic properties and elucidate reaction mechanisms related to this compound.

Spectroscopic Prediction: Quantum chemical calculations can predict various types of spectra. arxiv.org For instance, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Vis absorption spectra. mdpi.com While direct prediction of mass fragmentation patterns is complex, computational models can determine the most stable sites for protonation and calculate the relative energies of potential fragment ions, thereby aiding in the interpretation of experimental MS/MS spectra. Furthermore, these methods are highly effective at predicting infrared (IR) spectra with remarkable accuracy, which can help in the structural confirmation of the synthesized or isolated compound. arxiv.org

Reaction Mechanism Studies: Computational chemistry is widely used to study reaction mechanisms, including the formation of metabolites. nih.gov The enzymatic oxidation of the primary alcohol at the C-21 position of Flumethasone to form the corresponding aldehyde could be modeled. smpdb.ca Such studies involve calculating the potential energy surface of the reaction, which includes locating the transition state structures and calculating the activation energies for different proposed pathways. organic-chemistry.org This allows researchers to determine the most energetically favorable mechanism, providing a detailed understanding of the biotransformation process at a molecular level. nih.gov

Table 4: Applications of Computational Chemistry for this compound

| Application Area | Computational Method | Information Gained |

| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence emission wavelengths. mdpi.com |

| DFT with anharmonic correction | Accurate prediction of infrared (IR) vibrational frequencies. arxiv.org | |

| Reaction Mechanism | DFT, MP2 | Calculation of reaction pathways, transition state energies, and activation barriers for the formation of the aldehyde from Flumethasone. organic-chemistry.org |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions to understand the catalytic mechanism of aldehyde formation. mdpi.com |

This interactive table highlights how different computational methods can be leveraged to study the properties and formation of this compound.

Structure Activity Relationship Sar Studies and Theoretical Modeling for Flumethasone 17,20 21 Aldehyde Analogues

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry offers powerful tools for analyzing the three-dimensional structure of molecules, which is fundamental to their interaction with biological targets. rsc.org Techniques like molecular mechanics and quantum chemistry calculations are employed to determine the stable conformations of Flumethasone-17,20 21-aldehyde and its analogues. apexbt.com The conformation of the steroid nucleus and the orientation of the aldehyde group are critical for binding to glucocorticoid receptors.

Molecular dynamics simulations can further elucidate the flexibility of these molecules and how they adapt their shape upon interacting with a receptor's binding site. apexbt.com For instance, the degree of planarity of the A-ring and the puckering of the other rings in the steroid structure can be precisely calculated. These conformational details are essential for understanding the binding affinity and selectivity of the analogues.

Table 1: Computational Methods in Conformational Analysis

| Computational Technique | Application in Flumethasone (B526066) Analogue Studies |

| Molecular Mechanics (MM) | Rapid calculation of low-energy conformations. |

| Quantum Mechanics (QM) | Accurate determination of electronic structure and properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. |

| Docking Simulations | Prediction of binding modes within a receptor active site. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Biochemical Interactions

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com For this compound analogues, QSAR studies can predict their anti-inflammatory potency based on various molecular descriptors. These descriptors quantify physicochemical properties such as:

Lipophilicity (logP): Affects membrane permeability and distribution.

Electronic Properties: Governed by the distribution of charge and the presence of electron-withdrawing or -donating groups. The fluorine atoms in flumethasone significantly influence its electronic properties.

Steric Parameters: Describe the size and shape of the molecule, which are critical for receptor fit.

By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be developed. ajrconline.org This model can then be used to estimate the activity of newly designed analogues before their synthesis, thereby saving time and resources. For example, a QSAR study might reveal that increasing the electronegativity at a specific position on the steroid backbone enhances receptor binding affinity.

Table 2: Key Descriptors in QSAR Studies of Steroids

| Descriptor Type | Example | Relevance to Biological Activity |

| Electronic | Hammett constants, Partial atomic charges | Influences electrostatic interactions with the receptor. |

| Steric | Taft steric parameters, Molar refractivity | Determines the geometric fit of the ligand in the binding pocket. |

| Hydrophobic | Partition coefficient (logP) | Affects absorption, distribution, and metabolism. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

Design of Analogues as Mechanistic Probes for Biological Systems

For example, synthesizing an analogue where the C21-aldehyde is replaced with a non-reactive group could help determine the importance of this aldehyde for covalent bond formation with the receptor, if any. Similarly, altering the substitution pattern of the fluorine atoms can provide insights into their role in enhancing potency and metabolic stability. The synthesis of thiol derivatives of flumethasone is one such approach to creating new analogues for biological study. mdpi.com

These probes are invaluable for:

Mapping the binding pocket of the glucocorticoid receptor.

Identifying key amino acid residues involved in ligand recognition.

Understanding the conformational changes in the receptor upon ligand binding.

Elucidating the downstream signaling pathways.

The design and synthesis of such probes, often guided by computational modeling, are essential for advancing our understanding of steroid hormone action and for the development of next-generation anti-inflammatory drugs. ebi.ac.uk

Future Directions in Flumethasone 17,20 21 Aldehyde Research

Development of Innovative Synthetic Methodologies for Steroid Aldehyde Synthesis

The synthesis of structurally complex steroids like Flumethasone-17,20 21-aldehyde often involves multi-step processes that can be inefficient and generate significant waste. Future research will likely focus on developing more elegant and efficient synthetic strategies. Advances in catalysis, including transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis, are expanding the synthetic chemist's toolbox, enabling the construction of complex steroidal skeletons with high selectivity and under mild conditions. nih.govumich.edu

Key areas for innovation include:

Novel Catalytic Systems: The exploration of new chiral Brønsted acids or unique chiral disulfonamide (DSI) catalysts could lead to highly enantioselective and efficient cyclization and functionalization reactions, crucial for establishing the correct stereochemistry of the steroid core. nih.govumich.edu

Biocatalysis: The use of enzymes, such as engineered cytochrome P450s or specific oxidases, could offer a highly selective and environmentally friendly alternative for the oxidation of the corresponding primary alcohol to the aldehyde. acs.org

A comparative table of potential synthetic strategies is presented below:

| Methodology | Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established routes | Low overall yield, significant waste generation |

| Late-Stage C-H Functionalization | Increased efficiency, reduced step count | Achieving high regioselectivity and chemoselectivity |

| Novel Catalytic Systems | High enantioselectivity, mild reaction conditions | Catalyst cost and recovery |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and scalability |

Elucidation of Undiscovered Biochemical Pathways Involving Steroid Aldehydes

While the primary metabolic pathways of glucocorticoids are relatively well-understood, the role and fate of aldehyde intermediates like this compound are less clear. Future research should aim to uncover the biochemical pathways in which this and other steroid aldehydes may participate. Aldehyde dehydrogenases are known to be involved in many biochemical pathways, either by degrading substrates or by producing reactive aldehyde intermediates. nih.gov

Research in this area could focus on:

Metabolic Profiling: Utilizing advanced mass spectrometry-based techniques to identify and quantify metabolites of flumethasone (B526066) in various biological systems, with a specific focus on detecting and tracking the formation and subsequent transformation of the 17,20 21-aldehyde.

Enzyme Identification and Characterization: Identifying the specific enzymes (e.g., cytochrome P450s, hydroxysteroid dehydrogenases) responsible for the formation and metabolism of this compound. oup.com This could reveal novel enzymatic activities and substrate specificities.

Investigating Off-Target Effects: Exploring whether this compound or other steroid aldehydes interact with other cellular targets beyond the glucocorticoid receptor, potentially leading to undiscovered biological activities or side effects.

Advancements in Analytical Characterization for Complex Research Matrices

The accurate and sensitive detection of steroid aldehydes in complex biological matrices like plasma, urine, and tissue homogenates presents a significant analytical challenge. researchgate.netnih.gov The inherent instability and reactivity of the aldehyde group necessitate the development of advanced analytical techniques.

Future advancements in this area may include:

Derivatization Strategies: Developing novel derivatization reagents that specifically and efficiently react with the aldehyde group to form stable, easily detectable products for analysis by techniques like HPLC-UV/fluorescence or mass spectrometry. researchgate.netnih.govacs.org Solid-phase analytical derivatization is a promising approach that combines derivatization and extraction in a single step, increasing efficiency. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to provide accurate mass measurements, which can aid in the unambiguous identification of this compound and its metabolites without the need for synthetic standards. nih.gov

Hyphenated Chromatographic Techniques: Utilizing advanced chromatographic techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) to achieve high selectivity and sensitivity for the separation and quantification of steroid aldehydes from complex mixtures. researchgate.netmdpi.com

| Analytical Technique | Advantages | Limitations |

| HPLC-UV/Fluorescence | Good sensitivity and robustness, cost-effective. nih.govnih.gov | May lack structural information, requires derivatization for non-chromophoric aldehydes. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolving power, extensive spectral libraries. mdpi.com | Requires derivatization for volatile and thermally labile compounds, can be time-consuming. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity, suitable for complex matrices. mdpi.com | Matrix effects can suppress ionization, potential for isobaric interferences. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification. nih.gov | Higher instrument cost. |

Exploration of its Role in Chemical Biology and Steroidogenesis Research

This compound can serve as a valuable tool in chemical biology and for probing the intricacies of steroidogenesis. Its unique chemical properties can be exploited to design chemical probes and investigate enzyme mechanisms.

Future research directions in this domain include:

Development of Photoaffinity Probes: Synthesizing photoactivatable derivatives of this compound to identify and characterize its binding partners within the cell. This could reveal novel protein targets and cellular pathways modulated by this class of compounds. mdpi.com

Mechanistic Studies of Steroidogenic Enzymes: Using the aldehyde as a substrate or inhibitor to study the mechanism of enzymes involved in steroid metabolism, such as those in the cytochrome P450 family. jst.go.jp This could provide insights into the structure-activity relationships of these enzymes.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.